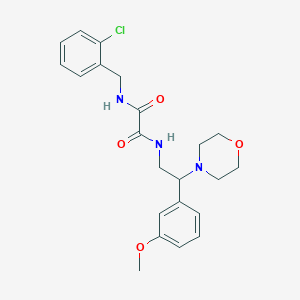![molecular formula C12H9F5O4 B2835476 1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione CAS No. 832737-64-1](/img/structure/B2835476.png)
1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione, commonly known as DFM, is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol in various tissues, including the liver and adipose tissue. Inhibition of 11β-HSD1 has been proposed as a potential treatment for metabolic disorders such as type 2 diabetes and obesity.
作用機序
DFM exerts its pharmacological effects by inhibiting the activity of 11β-HSD1. This enzyme is responsible for the conversion of inactive cortisone to active cortisol, which is a key regulator of glucose and lipid metabolism. Inhibition of 11β-HSD1 by DFM leads to a decrease in intracellular cortisol levels, which in turn leads to improved glucose and lipid metabolism. Furthermore, DFM has been shown to have direct anti-inflammatory and anti-fibrotic effects in various tissues, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DFM has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of metabolic disorders. In addition, DFM has been shown to have anti-inflammatory and anti-fibrotic effects in various tissues, including the liver and adipose tissue. These effects may be mediated by the inhibition of 11β-HSD1 and the subsequent decrease in intracellular cortisol levels.
実験室実験の利点と制限
DFM is a potent and selective inhibitor of 11β-HSD1, which makes it a valuable tool for studying the role of this enzyme in glucose and lipid metabolism. However, DFM has some limitations for lab experiments. For example, DFM is highly lipophilic, which may limit its solubility in aqueous solutions. In addition, DFM has a relatively short half-life in vivo, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for research on DFM. First, more studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-fibrotic effects of DFM in various tissues. Second, the potential therapeutic effects of DFM in other diseases, such as non-alcoholic fatty liver disease and cardiovascular disease, should be explored. Third, the development of more potent and selective inhibitors of 11β-HSD1 based on the structure of DFM may lead to the discovery of new therapeutic agents for metabolic disorders.
合成法
DFM can be synthesized using a multi-step process starting from 4-methoxyphenol. The first step involves the protection of the phenolic hydroxyl group using tert-butyldimethylsilyl chloride. This is followed by the introduction of a difluoromethoxy group using difluoromethoxyphenylboronic acid and a palladium catalyst. The resulting intermediate is then subjected to a trifluoroacetylation reaction using trifluoroacetic anhydride and pyridine. The final product, DFM, is obtained after purification by column chromatography.
科学的研究の応用
DFM has been extensively studied for its potential therapeutic applications in metabolic disorders. In vitro studies have shown that DFM can inhibit 11β-HSD1 activity in a dose-dependent manner in various cell types, including hepatocytes, adipocytes, and osteoblasts. In vivo studies in animal models have demonstrated that DFM can improve glucose tolerance, insulin sensitivity, and lipid metabolism. Furthermore, DFM has been shown to have anti-inflammatory and anti-fibrotic effects in various tissues, including the liver and adipose tissue.
特性
IUPAC Name |
1-[4-(difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F5O4/c1-20-9-4-6(2-3-8(9)21-11(13)14)7(18)5-10(19)12(15,16)17/h2-4,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSPMWLCXVLORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CC(=O)C(F)(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2835394.png)
![N-(3-(Tert-butyl)-2-methyl-4-oxoindeno[3,2-C]pyrazol-6-YL)-2,2,2-trifluoroethanamide](/img/structure/B2835395.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2835396.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2835399.png)
![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2835403.png)

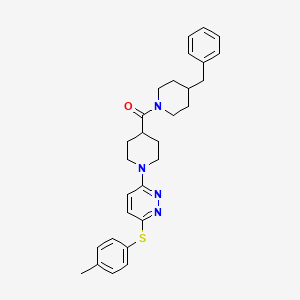
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoline](/img/structure/B2835406.png)
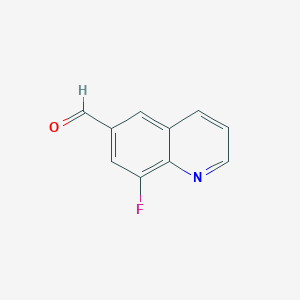
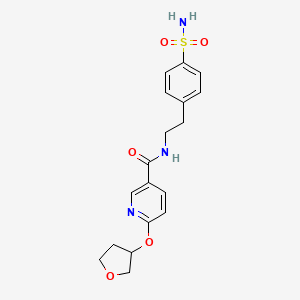

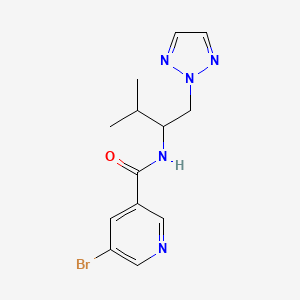
![2-[(5-Fluoro-4-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2835414.png)
